Histidine, 1-(2,4-dinitrophenyl)-
Description
Table 1: Key Structural and Nomenclatural Data
| Property | Description |
|---|---|
| IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid |
| Molecular Formula | C₁₈H₁₃N₇O₁₀ |
| Molecular Weight | 487.3 g/mol |
| HELM Notation | PEPTIDE1{[c1cc(c(cc1N+[O-])N+[O-])NC@@HC(=O)O]} |
The α-amino group substitution is denoted by the 2-(2,4-dinitroanilino) moiety, while the τ-nitrogen substitution arises from the 1-(2,4-dinitrophenyl) group on the imidazole ring. This dual substitution distinguishes it from mono-DNP-histidine derivatives and influences its physicochemical behavior in separation systems.
Positional Isomerism in DNP-Histidine Derivatives: α vs. τ Substitution Patterns
Positional isomerism in DNP-histidine derivatives arises from the distinct reactivity of the α-amino group and the τ-nitrogen of the imidazole ring. The α-substitution occurs at the primary amine of the amino acid backbone, while τ-substitution targets the N1 position of the heterocyclic imidazole.
Key Differences Between Isomers:
Synthetic Pathways :
Chromatographic Behavior :
- α-DNP derivatives exhibit higher polarity due to the proximity of the DNP group to the carboxylate, reducing their mobility in nonpolar solvent systems.
- τ-DNP-histidine partitions more readily into organic phases in aqueous two-phase systems (ATPS), as demonstrated by studies using choline-alanine ionic liquids and phosphate salts.
Immunochemical Specificity :
- Antibodies raised against α-DNP-histidine show minimal cross-reactivity with τ-DNP isomers, underscoring the role of substitution geometry in epitope recognition.
Properties
IUPAC Name |
2-amino-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O6/c13-9(12(18)19)3-7-5-15(6-14-7)10-2-1-8(16(20)21)4-11(10)17(22)23/h1-2,4-6,9H,3,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPQCXGWBMQBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=C(N=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300289 | |
| Record name | Histidine, 1-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160347-97-7 | |
| Record name | Histidine, 1-(2,4-dinitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160347-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidine, 1-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Dinitrophenylation of Histidine
The most common and classical method to prepare Histidine, 1-(2,4-dinitrophenyl)- involves the reaction of histidine or histidine-containing peptides with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger’s reagent. This reagent selectively reacts with the imidazole nitrogen of histidine under mild conditions to form the Dnp derivative.
- Histidine or peptide containing histidine is dissolved in an aqueous or aqueous-alcoholic buffer.
- FDNB is added gradually, often in ethanol or aqueous sodium bicarbonate solution, to maintain a slightly basic pH.
- The reaction is carried out at moderate temperatures (e.g., 20–50°C) for 30 minutes to several hours.
- The product is isolated by precipitation, extraction, or chromatography.
This method is well-documented in cytochemical and peptide synthesis literature. For example, a procedure described by The Cyclo Chemical Corporation involves dinitrophenylation by incubating tissue sections or histidine solutions with FDNB in ethanol and aqueous sodium bicarbonate for 2 hours with agitation, followed by washing and isolation steps.
Protection of Histidine in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the 2,4-dinitrophenyl group is used as a protecting group for the imidazole side chain of histidine. The preparation of peptides containing 1-(2,4-dinitrophenyl)-histidine involves:
- Incorporation of histidine residues protected with the Dnp group during peptide chain assembly.
- The Dnp group is introduced by reacting histidine or histidine-containing peptides with FDNB or related reagents before or during synthesis.
- After peptide assembly, the Dnp group can be selectively removed under specific conditions, often involving thiol reagents during native chemical ligation, as the Dnp group is incompatible with some cleavage conditions.
This approach ensures selective protection and deprotection of histidine residues, facilitating complex peptide synthesis.
Synthesis via Coupling Reactions Using Protected Histidine Derivatives
Another approach involves the synthesis of dipeptides or peptides containing Dnp-histidine by coupling protected histidine derivatives with other amino acids or peptides. For example, rGlu-His-(Dnp)-OH dipeptide derivatives are prepared by:
- Reacting rGlu-His-OH with 2,4-dinitrophenyl chloride or related reagents to introduce the Dnp group.
- Coupling the Dnp-protected histidine dipeptide with other peptide fragments using carbodiimide-mediated coupling (e.g., DCC) in the presence of additives like HOBt or HOObt to improve yield and reduce side reactions.
- Purification by chromatography and crystallization.
This method is useful for preparing complex peptides with site-specific Dnp protection.
Reaction Conditions and Workup
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, aqueous sodium bicarbonate, DMF, DMAc | Ethanol/bicarbonate for FDNB reaction |
| Temperature | 20–50°C (FDNB reaction), 0°C to room temp (coupling) | Lower temps for coupling to reduce side reactions |
| Reaction time | 30 min to 2 hours (FDNB), overnight (coupling) | Longer times for complete substitution |
| Base | Sodium bicarbonate, potassium t-butanolate | Base facilitates nucleophilic substitution |
| Alkylating agent | 1-fluoro-2,4-dinitrobenzene (FDNB), dimethyl sulfate (for alkylation) | FDNB for dinitrophenylation |
| Workup | Extraction, crystallization, chromatography | Acidification followed by extraction common |
| Purification | Chromatography (e.g., Dowex ion exchange), recrystallization | Ion exchange resins used for peptide derivatives |
Detailed Research Findings
- The reaction of histidine with FDNB is highly selective for the imidazole nitrogen, producing stable Dnp derivatives suitable for peptide synthesis and biochemical assays.
- In peptide synthesis, the Dnp group remains stable during acid cleavage of peptides from resin but can be removed by thiol reagents during native chemical ligation, allowing controlled deprotection.
- Coupling methods using carbodiimides and additives like HOBt improve yields of Dnp-histidine-containing peptides and reduce side reactions such as racemization.
- The use of polar protic additives (water, alcohols) in alkylation reactions enhances reaction rates and yields, as shown in related amino acid alkylation patents.
- Isolation of histidine from biological sources followed by chemical modification remains a classical but less practical approach compared to direct chemical synthesis.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct dinitrophenylation | Histidine + FDNB in ethanol/bicarbonate | Simple, selective, widely used | Requires careful pH control |
| Peptide synthesis with Dnp-His | SPPS with Dnp-protected histidine residues | Site-specific protection | Dnp removal requires special conditions |
| Coupling of Dnp-His dipeptides | Carbodiimide coupling with HOBt additives | High yield, suitable for complex peptides | Multi-step, requires purification |
| Isolation from biological sources | Acid hydrolysis + sulfonation + derivatization | Natural source of histidine | Laborious, low yield |
Chemical Reactions Analysis
Types of Reactions: Histidine, 1-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like benzyl chloroformate in the presence of sodium hydrogen carbonate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products like benzyl N-[cis-2-(2,4-dinitroanilino)vinyl]-N-formylcarbamate.
Hydrolysis: The breakdown products of the dinitrophenyl group and histidine.
Scientific Research Applications
Histidine, 1-(2,4-dinitrophenyl)- is used in various scientific research applications:
Biochemistry: Used as a reagent for labeling and detecting proteins and peptides.
Medicine: Investigated for its potential in drug development and enzyme studies.
Chemistry: Utilized in studies involving peptide synthesis and modification.
Industry: Employed in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Histidine, 1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets, primarily through the imidazole ring of histidine. The dinitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring and enabling various biochemical reactions .
Comparison with Similar Compounds
Key Observations :
- The histidine derivative has a higher molecular weight than most hydrazine or piperidine analogs due to its amino acid backbone.
- Melting points for DNP-substituted compounds generally exceed 250°C, suggesting thermal stability .
3.2 Reaction Kinetics
- Hydrazine Reactions () : DNP-substituted ethers/sulfides react with hydrazine in DMSO via pseudo-first-order kinetics (kobs = 0.02–0.05 s⁻¹). Activation parameters (ΔH‡ ~50–70 kJ/mol) suggest moderate energy barriers .
- Histidine Derivative: No kinetic data is provided, but the electron-withdrawing DNP group likely accelerates nucleophilic attacks on the aromatic ring.
Spectral and Analytical Data
4.1 Infrared Spectroscopy
- Histidine, 1-(2,4-DNP)-: Expected peaks: ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), ~1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching).
- 1-(2,4-DNP)-hydrazine () : Peaks at 3305 cm⁻¹ (N–H) and 1492 cm⁻¹ (C=C) .
4.2 NMR Spectroscopy
Biological Activity
Histidine, 1-(2,4-dinitrophenyl)-, also known as n,1-Bis(2,4-dinitrophenyl)histidine, is a compound of significant interest in biochemistry and medicinal chemistry due to its unique structure and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Histidine, 1-(2,4-dinitrophenyl)- is characterized by the attachment of two 2,4-dinitrophenyl groups to a histidine molecule. Its molecular formula is CHNO, with a molar mass of approximately 312.34 g/mol. The presence of dinitrophenyl groups enhances its reactivity and interaction with biological macromolecules.
Biological Activity Overview
The biological activity of Histidine, 1-(2,4-dinitrophenyl)- encompasses several key areas:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly carbonic anhydrase. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and catalytic activity.
- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxic properties against various cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment.
- Antioxidant Activity : Dinitrosyl iron complexes associated with histidine have demonstrated antioxidant properties. These complexes can reduce oxidative stress by scavenging free radicals .
The mechanism of action for Histidine, 1-(2,4-dinitrophenyl)- primarily involves its binding interactions with biomolecules:
- Enzyme Inhibition : The compound binds to the imidazole ring of histidine residues in enzymes like carbonic anhydrase. This interaction modifies the enzyme's function and can lead to altered metabolic pathways.
- Protein Transduction : Histidine-rich peptides have been studied for their ability to facilitate protein transduction into cells. The positioning of histidine side chains influences their efficacy in transporting proteins across cellular membranes .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of Histidine, 1-(2,4-dinitrophenyl)- on various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner. For instance, at concentrations above 50 µM, significant cell death was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines. This suggests that Histidine, 1-(2,4-dinitrophenyl)- may serve as a lead compound for developing new anticancer therapies.
Case Study: Antioxidant Mechanism
Another investigation focused on the antioxidant activity of dinitrosyl iron complexes derived from histidine. These complexes were tested under conditions mimicking oxidative stress. The results showed a marked reduction in reactive oxygen species (ROS), indicating that these complexes could potentially mitigate oxidative damage in biological systems .
Q & A
Basic: What is the structural significance of the 2,4-dinitrophenyl (DNP) group in modifying histidine for biochemical studies?
The 2,4-dinitrophenyl group is a strong electron-withdrawing moiety that enhances UV-vis absorption and stabilizes adducts, making it useful for tracking histidine residues in proteins. This modification is often employed in spectrophotometric assays to study histidine’s role in enzyme active sites or metal-binding domains. For example, DNP-derivatized histidine can act as a chromophore in enzyme inhibition studies, enabling real-time monitoring of binding interactions via absorbance shifts at ~360 nm .
Basic: What synthetic routes are commonly used to prepare 1-(2,4-dinitrophenyl)histidine?
A standard method involves nucleophilic aromatic substitution:
React L-histidine with 1-fluoro-2,4-dinitrobenzene (FDNB) in alkaline aqueous conditions (pH 8–9).
Optimize temperature (25–40°C) and reaction time (2–4 hrs) to avoid side reactions (e.g., over-substitution).
Purify via reversed-phase HPLC or ion-exchange chromatography to isolate the mono-substituted product.
Key parameters influencing yield (~60–80%): pH control, stoichiometric ratio (FDNB:histidine = 1:1.2), and avoiding prolonged exposure to light to prevent photodegradation .
Advanced: How can researchers resolve contradictions in reported synthetic yields of 1-(2,4-dinitrophenyl)histidine across different methodologies?
Discrepancies in yields (e.g., 50% vs. 80%) often arise from:
- Reaction Solvent : Aqueous buffers (pH 8.5) favor selectivity for histidine’s imidazole nitrogen, while organic solvents (e.g., DMF) may promote side reactions at the amino group.
- Temperature Control : Elevated temperatures (>40°C) accelerate hydrolysis of the DNP group.
- Purification Techniques : HPLC with C18 columns improves resolution compared to traditional crystallization.
Recommendation : Validate reaction conditions using kinetic monitoring (e.g., UV-vis at 360 nm) and optimize purification protocols using mass spectrometry (MS) to confirm product integrity .
Advanced: What spectroscopic techniques are critical for characterizing 1-(2,4-dinitrophenyl)histidine and its derivatives?
Advanced: How do reaction pathways differ when synthesizing 1-(2,4-dinitrophenyl)histidine derivatives via diaziridines vs. Schiff bases?
- Diaziridine Route :
- Schiff Base Route :
- Mechanism : Condense DNP-hydrazine with carbonyl-containing compounds (e.g., aldehydes) to form imine linkages.
- Advantage : Higher regioselectivity for histidine’s α-amino group under mild acidic conditions (pH 4–6) .
Critical Analysis : Diaziridine methods offer higher thermal stability, while Schiff base routes are preferable for modular functionalization .
Advanced: What are the key safety considerations when handling 1-(2,4-dinitrophenyl)histidine in laboratory settings?
- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation routes), photodegradation risks, and potential explosive properties of nitroaryl compounds.
- Mitigation :
Advanced: How can computational modeling aid in predicting the reactivity of 1-(2,4-dinitrophenyl)histidine in enzyme inhibition studies?
- DFT Calculations : Predict electron density maps to identify nucleophilic attack sites (e.g., histidine’s ε-nitrogen vs. α-amino group).
- MD Simulations : Model binding affinities to enzymes like histidine ammonia-lyase (HAL), highlighting steric effects from the DNP group.
- Validation : Cross-reference computational results with experimental IC50 values and kinetic inhibition constants (Ki) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
